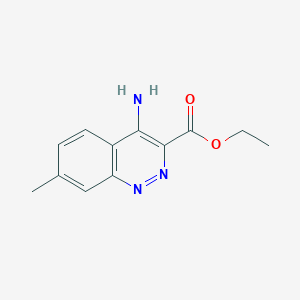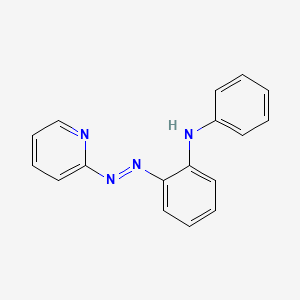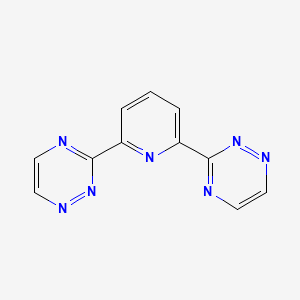
1,2,4-Triazine, 3,3'-(2,6-pyridinediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis-: is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a macroporous silica-based composite, where the triazine compound is impregnated into the silica matrix . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine compounds.
Substitution: The triazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is used as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its ability to form stable complexes with metal ions makes it a candidate for use in medicinal chemistry .
Medicine: In medicine, derivatives of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- are explored for their potential therapeutic effects, including anticancer and antiviral activities. The compound’s unique structure allows it to interact with biological targets in specific ways .
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals also makes it useful in the field of catalysis and materials science .
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound’s triazine and pyridine rings allow it to bind to metal ions and other molecules through coordination bonds. This binding can influence various biochemical pathways and processes, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar structure with 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- and is used in coordination chemistry and materials science.
2,4,6-Triazido-1,3,5-Triazine:
Uniqueness: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it highly versatile and useful in various scientific and industrial applications. Its structure also allows for easy modification, leading to the development of numerous derivatives with tailored properties .
Eigenschaften
CAS-Nummer |
220525-55-3 |
|---|---|
Molekularformel |
C11H7N7 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
3-[6-(1,2,4-triazin-3-yl)pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C11H7N7/c1-2-8(10-12-4-6-14-17-10)16-9(3-1)11-13-5-7-15-18-11/h1-7H |
InChI-Schlüssel |
PSTDUOXXYPXDEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=NC=CN=N2)C3=NC=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
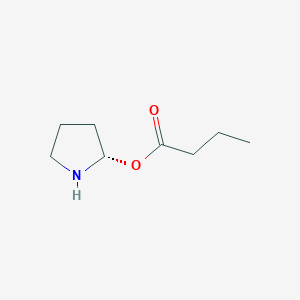
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

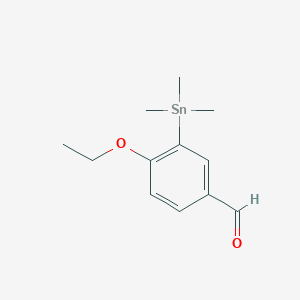
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
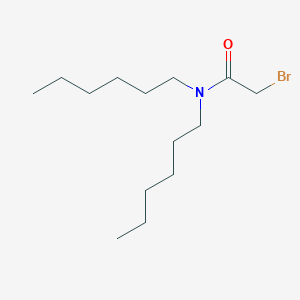

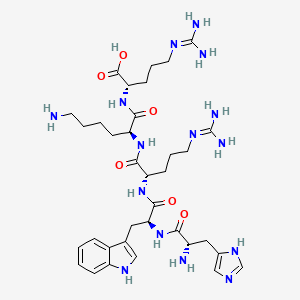
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
